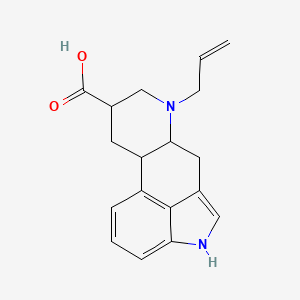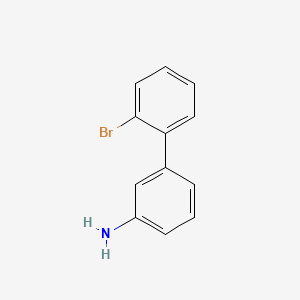
(S)-2-N-Cbz-aminomethylmorpholine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-N-Cbz-aminométhylmorpholine oxalate est un composé chimique appartenant à la classe des dérivés de la morpholine. Ce composé est caractérisé par la présence d'un cycle morpholine, d'un groupe aminométhyle et d'un groupe protecteur carbobenzyloxy (Cbz). La forme de sel d'oxalate améliore sa stabilité et sa solubilité, le rendant adapté à diverses applications dans la recherche scientifique et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'oxalate de (S)-2-N-Cbz-aminométhylmorpholine implique généralement plusieurs étapes :
Formation du cycle morpholine : Le cycle morpholine peut être synthétisé par réaction de la diéthanolamine avec un agent déshydratant approprié.
Introduction du groupe aminométhyle : Le groupe aminométhyle est introduit par une réaction de Mannich, où le formaldéhyde et une amine secondaire réagissent pour former le dérivé aminométhyle.
Protection par le groupe Cbz : L'aminométhylmorpholine est ensuite protégée à l'aide du chloroformiate de benzyle (Cbz-Cl) pour former le dérivé N-Cbz.
Formation du sel d'oxalate : Enfin, la N-Cbz-aminométhylmorpholine est mise à réagir avec l'acide oxalique pour former le sel d'oxalate.
Méthodes de production industrielle
En milieu industriel, la production de l'oxalate de (S)-2-N-Cbz-aminométhylmorpholine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante.
Analyse Des Réactions Chimiques
Types de réactions
L'oxalate de (S)-2-N-Cbz-aminométhylmorpholine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent éliminer le groupe protecteur Cbz, produisant l'amine libre.
Substitution : Le groupe aminométhyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : L'hydrogénation catalytique utilisant du palladium sur charbon (Pd/C) est souvent utilisée pour éliminer le groupe Cbz.
Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle sont utilisés dans des conditions basiques pour les réactions de substitution.
Principaux produits
Oxydation : N-oxydes du cycle morpholine.
Réduction : Dérivés d'amines libres.
Substitution : Divers dérivés de morpholine substitués.
Applications de la recherche scientifique
L'oxalate de (S)-2-N-Cbz-aminométhylmorpholine a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Le composé sert de brique de construction pour la synthèse de molécules biologiquement actives.
Médecine : Il est utilisé dans le développement de composés pharmaceutiques, en particulier dans la synthèse de médicaments ciblant le système nerveux central.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spéciaux.
Mécanisme d'action
Le mécanisme d'action de l'oxalate de (S)-2-N-Cbz-aminométhylmorpholine implique son interaction avec des cibles moléculaires spécifiques. Le cycle morpholine peut interagir avec diverses enzymes et récepteurs, modulant leur activité. Le groupe aminométhyle améliore son affinité de liaison, tandis que le groupe Cbz assure la stabilité et la protection pendant les réactions chimiques.
Applications De Recherche Scientifique
(S)-2-N-Cbz-aminomethylmorpholine oxalate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-N-Cbz-aminomethylmorpholine oxalate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The aminomethyl group enhances its binding affinity, while the Cbz group provides stability and protection during chemical reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-2-N-Boc-aminométhylmorpholine : Structure similaire, mais avec un groupe protecteur Boc (tert-butoxycarbonyle) au lieu de Cbz.
(S)-2-N-Fmoc-aminométhylmorpholine : Contient un groupe protecteur Fmoc (fluorenylméthyloxycarbonyle).
(S)-2-N-Ac-aminométhylmorpholine : Comporte un groupe protecteur acétyle.
Unicité
L'oxalate de (S)-2-N-Cbz-aminométhylmorpholine est unique en raison de sa combinaison spécifique du groupe protecteur Cbz et de la forme de sel d'oxalate. Cette combinaison procure une stabilité, une solubilité et une réactivité accrues, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C15H20N2O7 |
|---|---|
Poids moléculaire |
340.33 g/mol |
Nom IUPAC |
benzyl N-[[(2S)-morpholin-2-yl]methyl]carbamate;oxalic acid |
InChI |
InChI=1S/C13H18N2O3.C2H2O4/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12,14H,6-10H2,(H,15,16);(H,3,4)(H,5,6)/t12-;/m0./s1 |
Clé InChI |
OVZAUNRMEKJNIZ-YDALLXLXSA-N |
SMILES isomérique |
C1CO[C@@H](CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
SMILES canonique |
C1COC(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


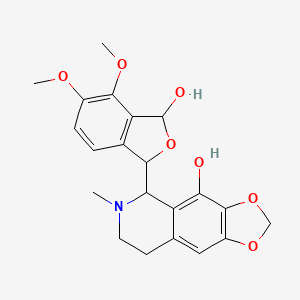
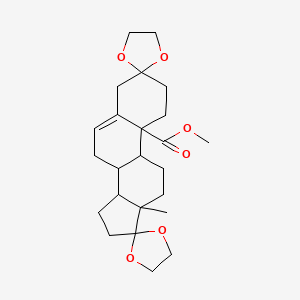
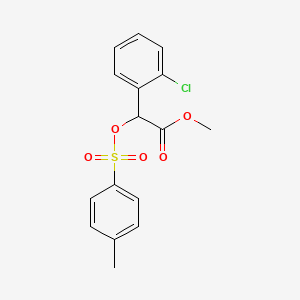
![2,10,13,17-Tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12284014.png)
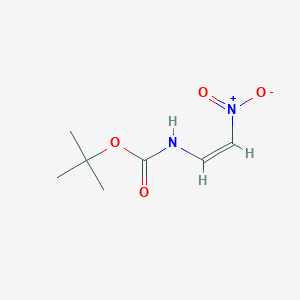
![15,16-Dihydro-3-hydroxy-3'H-cycloprop[15,16]androsta-5,15-dien-17-one](/img/structure/B12284021.png)
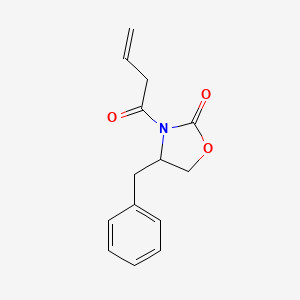


![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12284060.png)
